Cas no 1260818-16-3 (3,5-dichloro-4-(piperidin-4-yl)pyridine)

3,5-dichloro-4-(piperidin-4-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3,5-dichloro-4-(piperidin-4-yl)pyridine
- 1260818-16-3
- EN300-1965175
-
- インチ: 1S/C10H12Cl2N2/c11-8-5-14-6-9(12)10(8)7-1-3-13-4-2-7/h5-7,13H,1-4H2
- InChIKey: INQTYWBIWDYCHU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NC=C(C=1C1CCNCC1)Cl
計算された属性
- せいみつぶんしりょう: 230.0377538g/mol
- どういたいしつりょう: 230.0377538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
3,5-dichloro-4-(piperidin-4-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1965175-1.0g |
3,5-dichloro-4-(piperidin-4-yl)pyridine |
1260818-16-3 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1965175-10g |
3,5-dichloro-4-(piperidin-4-yl)pyridine |
1260818-16-3 | 10g |
$6450.0 | 2023-09-17 | ||
Enamine | EN300-1965175-0.25g |
3,5-dichloro-4-(piperidin-4-yl)pyridine |
1260818-16-3 | 0.25g |
$1381.0 | 2023-09-17 | ||
Enamine | EN300-1965175-2.5g |
3,5-dichloro-4-(piperidin-4-yl)pyridine |
1260818-16-3 | 2.5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1965175-0.05g |
3,5-dichloro-4-(piperidin-4-yl)pyridine |
1260818-16-3 | 0.05g |
$1261.0 | 2023-09-17 | ||
Enamine | EN300-1965175-0.5g |
3,5-dichloro-4-(piperidin-4-yl)pyridine |
1260818-16-3 | 0.5g |
$1440.0 | 2023-09-17 | ||
Enamine | EN300-1965175-5.0g |
3,5-dichloro-4-(piperidin-4-yl)pyridine |
1260818-16-3 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1965175-0.1g |
3,5-dichloro-4-(piperidin-4-yl)pyridine |
1260818-16-3 | 0.1g |
$1320.0 | 2023-09-17 | ||
Enamine | EN300-1965175-10.0g |
3,5-dichloro-4-(piperidin-4-yl)pyridine |
1260818-16-3 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1965175-5g |
3,5-dichloro-4-(piperidin-4-yl)pyridine |
1260818-16-3 | 5g |
$4349.0 | 2023-09-17 |
3,5-dichloro-4-(piperidin-4-yl)pyridine 関連文献
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
3,5-dichloro-4-(piperidin-4-yl)pyridineに関する追加情報
3,5-Dichloro-4-(Piperidin-4-yl)Pyridine: A Comprehensive Overview
3,5-Dichloro-4-(Piperidin-4-yl)Pyridine, also known by its CAS number 1260818-16-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of pyridine derivatives, which are widely studied due to their diverse applications in drug discovery and material science. The structure of this compound features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and a piperidin-4-yl group at the 4 position. This unique substitution pattern contributes to its distinct chemical properties and potential biological activities.
The synthesis of 3,5-Dichloro-4-(Piperidin-4-yl)Pyridine typically involves multi-step organic reactions. One common approach includes the chlorination of a pyridine derivative followed by nucleophilic substitution to introduce the piperidinyl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. These improvements have made the compound more accessible for research and industrial applications.
Recent studies have highlighted the potential of 3,5-Dichloro-4-(Piperidin-4-yl)Pyridine as a building block in drug design. Its pyridine ring provides a rigid framework that can be further functionalized to target specific biological pathways. For instance, researchers have explored its use in developing inhibitors for kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders. The chlorine substituents enhance the molecule's lipophilicity, improving its bioavailability, while the piperidinyl group introduces hydrogen bonding capabilities, enhancing its binding affinity to target proteins.
In addition to its pharmaceutical applications, 3,5-Dichloro-4-(Piperidin-4-yl)Pyridine has shown promise in materials science. Its ability to form stable coordination complexes with metal ions makes it a candidate for use in catalysis and sensor technologies. Recent experiments have demonstrated its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions, which are crucial for synthesizing complex organic molecules.
The compound's stability under various reaction conditions has also been extensively studied. Researchers have found that 3,5-Dichloro-4-(Piperidin-4-yl)Pyridine exhibits excellent thermal stability up to 200°C, making it suitable for high-temperature applications. Furthermore, its resistance to photodegradation under UV light has been noted, which is advantageous for outdoor applications in materials science.
The development of green chemistry practices has significantly influenced the production and application of 3,5-Dichloro-4-(Piperidin-4-y)lPiperidine Pyridine.. By adopting eco-friendly synthesis routes and recycling strategies, the environmental footprint of this compound has been minimized. This aligns with global efforts to promote sustainable chemistry practices across industries.
In conclusion, CAS 1260818–16–3 (3,5-Dichloro–4–(Piperidin–4–yl)Pyridine) stands out as a versatile compound with wide-ranging applications in drug discovery and materials science. Its unique chemical structure and favorable properties make it an invaluable tool for researchers seeking innovative solutions in these fields. As ongoing research continues to uncover new potentials for this compound, its role in advancing scientific knowledge is expected to grow significantly.
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